Pleconaril
説明
Pleconaril is an antiviral drug from the viral capsid inhibitor class . It was developed by Schering-Plough for the prevention of asthma exacerbations and common cold symptoms in patients exposed to picornavirus respiratory infections . Pleconaril, administered either orally or intranasally, is active against viruses in the Picornaviridae family, including Enterovirus and Rhinovirus .
Synthesis Analysis
The core structure of Pleconaril has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .
Molecular Structure Analysis
Pleconaril is a systemically acting molecule whose pharmacokinetics are characterized by a two-compartment open model with first-order absorption . Its molecular formula is C18H18F3N3O3 .
Chemical Reactions Analysis
Pleconaril acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .
Physical And Chemical Properties Analysis
Pleconaril has a molecular weight of 381.3 g/mol . It has a bioavailability of 70% when administered orally . More than 99% of Pleconaril binds to proteins .
科学的研究の応用
1. Treatment of Colds Due to Picornaviruses
- Summary of Application: Pleconaril is a novel, orally absorbed viral capsid-function inhibitor that specifically inhibits the replication of most rhinoviruses and enteroviruses . It was studied for the treatment of colds due to picornaviruses in adults .
- Methods of Application: The study involved two parallel randomized, double-blind, placebo-controlled trials . The treatment effects were observed in those with picornavirus infection .
- Results: Among 1363 picornavirus-infected participants in the studies combined, the median time to alleviation of illness was 1 day shorter for pleconaril recipients than for placebo recipients . Cold symptom scores and frequency of picornavirus cultured from nasal mucus specimens were lower among pleconaril recipients by day 2 of treatment .
2. Inhibition of Coxsackievirus B3
- Summary of Application: Pleconaril has been studied for its antiviral activity against Coxsackievirus B3 (CVB3) . Four drug candidates derived from pleconaril were examined .
- Methods of Application: The study involved evaluating the physicochemical and ADMET properties of the drug candidates . Their geometries were optimized using the Gaussian09 program suite with the hybrid density functional B3LYP and 6-31G (d,p) basis sets . Molecular docking analysis was performed using the SwissDock server .
- Results: Two candidates, P3 and P4, were found to have high antiviral activity (pIC 50 = 11.063 for P3 and pIC 50 = 9.580 for P4), with reference to a control compound (MA: pIC 50 = 8.523) .
3. Synthesis of Novel Compounds
- Summary of Application: The core structure of Pleconaril was used for the synthesis of novel compounds with O-propyl linker modifications . These compounds were designed to have biological activity towards Coxsackievirus B3 .
- Methods of Application: Original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes . The cytotoxicity and bioactivity of 14 target compounds towards Coxsackievirus B3 were examined .
- Results: Several of the novel synthesized derivatives exhibited a strong anti-CVB3 activity (SI > 20 to > 200) . These results open up new possibilities for synthesis of further new selective anticoxsackievirus compounds .
4. Inhibition of Viral Replication
- Summary of Application: Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .
- Methods of Application: This mechanism of action was determined through biochemical and structural studies .
- Results: As a result, the virus is stopped from attaching to the host cell and causing infection .
5. Modified O-Alkyl Linker Analogs
- Summary of Application: The core structure of Pleconaril was used for the synthesis of novel compounds with O-propyl linker modifications . These compounds were designed to have biological activity towards Coxsackievirus B3 .
- Methods of Application: Original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes . The cytotoxicity and bioactivity of 14 target compounds towards Coxsackievirus B3 were examined .
- Results: Several of the novel synthesized derivatives exhibited a strong anti-CVB3 activity (SI > 20 to > 200) . These results open up new possibilities for synthesis of further new selective anticoxsackievirus compounds .
6. Mechanism of Action
- Summary of Application: Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA .
- Methods of Application: This mechanism of action was determined through biochemical and structural studies .
- Results: As a result, the virus is stopped from attaching to the host cell and causing infection .
Safety And Hazards
Pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions . It was associated with a higher incidence of nausea (6% vs. 4%) and diarrhea (9% vs. 7%) and with small increases in mean serum cholesterol levels and platelet counts, compared with baseline measurements .
特性
IUPAC Name |
3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057649 | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pleconaril | |
CAS RN |
153168-05-9 | |
Record name | Pleconaril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153168-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pleconaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLECONARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。